(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its unique structure, which includes dichloro and dimethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing this compound involves an aldol condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 3,4-dimethoxyacetophenone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.
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Claisen-Schmidt Condensation: : Another approach is the Claisen-Schmidt condensation, which also involves the reaction of the same starting materials. This reaction can be catalyzed by bases like sodium ethoxide or potassium tert-butoxide in ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the enone moiety, converting it into a saturated ketone. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The dichloro groups in the aromatic ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or ammonia can replace the chlorine atoms with methoxy or amino groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated ketones.
Substitution: Formation of methoxy or amino derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its enone structure makes it a valuable building block for constructing various heterocyclic compounds.
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It can inhibit the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is being investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry
In the material science industry, the compound can be used as a precursor for synthesizing polymers and other advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The biological activity of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the dimethoxy groups, which may affect its biological activity and solubility.
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains only one methoxy group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both dichloro and dimethoxy groups in (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties. These functional groups enhance its reactivity in synthetic applications and its ability to interact with multiple biological targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-15-6-4-10(7-16(15)23-2)3-5-14(20)12-8-11(18)9-13(19)17(12)21/h3-9,21H,1-2H3/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEIPANLZQDSPF-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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